
3-(3-(4-fluorophenoxy)phenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)propanamide
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Overview
Description
3-(3-(4-fluorophenoxy)phenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)propanamide is a useful research compound. Its molecular formula is C20H21FN4O2S and its molecular weight is 400.47. The purity is usually 95%.
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Biological Activity
The compound 3-(3-(4-fluorophenoxy)phenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)propanamide is a novel synthetic molecule that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into three significant components:
- Fluorophenoxy group : Contributes to the lipophilicity and biological activity.
- Triazole ring : Known for its antifungal and anticancer properties.
- Propanamide backbone : Influences the compound's interaction with biological targets.
Antifungal Activity
The 1,2,4-triazole derivatives are particularly noted for their antifungal properties. Research indicates that compounds containing triazole rings exhibit significant activity against various fungal strains. For instance:
- Mechanism : Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi.
- Case Study : A study demonstrated that triazole derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 0.046 to 3.11μM against resistant strains of Candida and Aspergillus species .
Anticancer Activity
The incorporation of triazole into the structure has also been linked to anticancer effects:
- Mechanism : Triazoles can induce apoptosis in cancer cells and inhibit angiogenesis.
- Research Findings : A series of studies indicated that compounds similar to our target compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Spectrum of Activity : Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Example Data : Compounds with similar structures have shown MIC values as low as 0.125μg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds:
- Fluorine Substitution : The presence of fluorine in the phenoxy group enhances bioactivity due to increased electron-withdrawing effects, improving binding affinity to target enzymes.
- Triazole Modifications : Variations in substituents on the triazole ring can significantly affect potency and selectivity against different pathogens .
Data Summary
Scientific Research Applications
The compound 3-(3-(4-fluorophenoxy)phenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)propanamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound features a unique structure that integrates a fluorophenoxy group and a triazole moiety, which are known for their biological activity. The presence of the triazole ring is significant as it has been associated with various pharmacological properties, including antifungal and anticancer activities.
Molecular Formula
- Molecular Formula : C18H22F N3 O S
- Molecular Weight : 345.45 g/mol
Antifungal Activity
The triazole component of the compound has shown promising antifungal properties. Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis, which is crucial for fungal cell membrane integrity.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus . The incorporation of the fluorophenoxy group may enhance this activity through improved bioavailability or targeted delivery.
Anticancer Potential
Research indicates that compounds containing fluorinated aromatic groups can exhibit enhanced anticancer properties. The fluorine atom can influence the electronic properties of the molecule, potentially leading to increased binding affinity with cancer cell targets.
Case Study : A recent investigation highlighted the efficacy of similar fluorinated compounds in inhibiting tumor growth in various cancer cell lines . The specific mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Beyond antifungal applications, the compound may also possess broad-spectrum antimicrobial activity. The combination of the triazole and phenoxy groups can synergistically enhance its efficacy against bacterial strains.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-25-14-23-24-20(25)28-12-11-22-19(26)10-5-15-3-2-4-18(13-15)27-17-8-6-16(21)7-9-17/h2-4,6-9,13-14H,5,10-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFHSUZICGOANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.